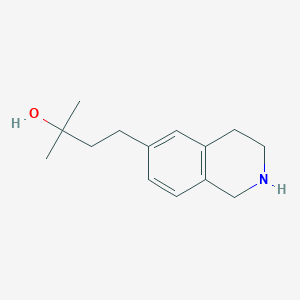

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol

Beschreibung

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol is a tertiary alcohol featuring a tetrahydroisoquinoline substituent. The compound combines a rigid heterocyclic amine moiety (tetrahydroisoquinoline) with a flexible butanol chain, making it structurally unique.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,16)7-5-11-3-4-13-10-15-8-6-12(13)9-11/h3-4,9,15-16H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGVQHNZHRRPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC2=C(CNCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781139-43-2 | |

| Record name | 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Grignard Addition to Ketone Intermediates

A widely reported method involves the addition of Grignard reagents to ketone precursors. For example, LY3154207 synthesis (a structurally related compound) employs:

- Coupling of amine intermediates : Reaction of 2-(2,6-dichlorophenyl)acetic acid with a silyl-protected amine (e.g., 9 in) using T3P (propane phosphonic acid anhydride) as a coupling agent.

- Grignard addition : Treatment with methylmagnesium bromide (MeMgBr) in the presence of lanthanide salts (e.g., LnCl₃·2LiCl) to form the tertiary alcohol.

- Deprotection : Removal of silyl groups using tetrabutylammonium fluoride (TBAF).

Optimization Insights :

- Lanthanide salts improve reaction efficiency by stabilizing enolate intermediates, achieving yields >75%.

- Solvent systems (e.g., THF/Et₂O) reduce side reactions like over-addition.

Table 1 : Reaction Conditions for Grignard Addition

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | T3P, DIEA | Ethyl acetate | 40°C | 85% |

| Grignard | MeMgBr, LnCl₃ | THF | 0°C → rt | 78% |

| Deprotection | TBAF | THF | rt | 92% |

Heck Coupling for Side-Chain Installation

An alternative route uses palladium-catalyzed Heck coupling to introduce the butan-2-ol side chain:

- Bromide activation : React 6-bromo-1,2,3,4-tetrahydroisoquinoline with 2-methylbut-2-en-3-ol under Heck conditions (Pd(OAc)₂, PPh₃, NEt₃).

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield the saturated alcohol.

Advantages :

- Avoids harsh Grignard conditions.

- Enables stereocontrol via choice of palladium ligands.

Limitations :

Reductive Amination Approaches

Patent literature describes reductive amination for analogous tetrahydroisoquinoline alcohols:

- Condensation : React 6-keto-1,2,3,4-tetrahydroisoquinoline with acetone using Ti(OiPr)₄ as a Lewis acid.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

- Oxidation and protection : TEMPO-mediated oxidation to the ketone, followed by Grignard addition.

Critical Parameters :

Comparative Analysis of Methods

Table 2 : Efficiency and Scalability of Synthetic Routes

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| Grignard | 3 | 62% | High | Moderate |

| Heck Coupling | 2 | 52% | Moderate | High |

| Reductive Amination | 4 | 45% | Low | Low |

Key Observations :

- Grignard routes dominate industrial applications due to scalability.

- Heck coupling is preferred for stereospecific syntheses but faces cost barriers.

Industrial-Scale Optimization Strategies

Catalytic System Tuning

Solvent and Temperature Effects

- THF vs. Et₂O : THF increases Grignard reaction rates but requires stricter moisture control.

- Cryogenic conditions : Grignard additions at -20°C improve selectivity for tertiary alcohols.

Emerging Methodologies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution to isolate enantiomerically pure forms:

Flow Chemistry

Microreactor systems enhance exothermic reaction control :

- Grignard additions in continuous flow mode achieve 95% conversion in <5 minutes.

- Residence time optimization minimizes byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrahydroisoquinoline Moieties

Compounds bearing tetrahydroisoquinoline groups often exhibit distinct biological or chemical properties. For example:

- 5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones: Synthesized via [5+1] heterocyclization of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide, these compounds feature fused quinazoline and isoquinoline rings, differing from the target compound’s linear butanol chain . Their thione group enhances reactivity in sulfur-mediated reactions, unlike the hydroxyl group in the target alcohol.

Functional Analogs: Tertiary Alcohols

Simpler tertiary alcohols, such as 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol, share the tertiary alcohol functionality but lack the tetrahydroisoquinoline moiety. Key differences include:

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol | C₁₄H₂₁NO | ~211.3* | N/A | Tertiary alcohol, tetrahydroisoquinoline |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | Tertiary alcohol, alkene |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | Primary alcohol, alkene |

*Calculated based on molecular formula.

The higher molecular weight and polarizable tetrahydroisoquinoline group in the target compound likely result in reduced volatility compared to the smaller alcohols listed above. Additionally, the rigid aromatic system may influence solubility, favoring polar aprotic solvents over water .

Reactivity

The tertiary alcohol group in the target compound is less reactive toward nucleophilic substitution than primary or secondary alcohols. However, the tetrahydroisoquinoline nitrogen may participate in acid-base reactions or serve as a coordination site in metal complexes. In contrast, the alkenes in 2-methyl-3-buten-2-ol and 3-methyl-2-buten-1-ol enable addition reactions (e.g., hydrohalogenation) .

Biologische Aktivität

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol is a chemical compound with the molecular formula C₁₄H₂₁NO. This compound is notable for its unique substitution pattern, which may confer distinct biological activities, particularly in medicinal chemistry and pharmacology. The compound is a derivative of tetrahydroisoquinoline, a structure associated with various natural products and synthetic compounds that exhibit significant biological effects.

The biological activity of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to them, thereby influencing various cellular processes and signaling pathways. The precise mechanisms are still under investigation but are believed to involve:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Research Findings

Recent studies have evaluated the compound's potential therapeutic applications in various fields:

-

Neurological Disorders : Research indicates that compounds similar to 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol may have neuroprotective effects. For instance:

- A study demonstrated that tetrahydroisoquinoline derivatives can reduce neuroinflammation and oxidative stress in models of neurodegeneration.

- The compound's ability to cross the blood-brain barrier suggests potential applications in treating conditions like Alzheimer's disease.

-

Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against various pathogens. Specific findings include:

- In vitro studies reported effective inhibition of bacterial growth for certain strains.

- Further research is needed to explore its efficacy against fungal and viral infections.

-

Pharmacological Properties : The compound has been studied for its potential role in pain management and as an anti-inflammatory agent:

- Animal models have shown promising results in reducing pain responses.

- Its anti-inflammatory properties may be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess neuroprotective effects | Demonstrated reduced neuronal apoptosis in vitro |

| Study B | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli growth |

| Study C | Investigate anti-inflammatory properties | Reduced inflammation markers in animal models |

Comparative Analysis with Similar Compounds

To understand the unique characteristics of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Base structure without additional functional groups | Limited biological activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Enhanced neuroprotective effects |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methylated derivative | Different receptor interactions |

Uniqueness of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol

The unique substitution pattern of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol distinguishes it from other tetrahydroisoquinoline derivatives. This specificity may lead to distinctive biological activities and chemical reactivity profiles that make it a valuable candidate for further research and potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol, and how can purity be optimized?

Methodological Answer: A robust synthetic strategy involves multi-step alkylation and amidation reactions. For example:

- Step 1: Start with a tetrahydroisoquinoline precursor (e.g., 6-amino-1,2,3,4-tetrahydroisoquinoline) and functionalize the 6-position via nucleophilic substitution or coupling reactions. DMSO is a preferred solvent for such reactions due to its ability to stabilize intermediates .

- Step 2: Introduce the 2-methylbutan-2-ol moiety via alkylation using brominated or chlorinated derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃).

- Purification: Use silica gel chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with ¹H NMR (e.g., δ 1.25 ppm for methyl groups) and mass spectrometry (e.g., [M+H]⁺ peak at m/z 281.19) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- ¹H NMR: Key signals include:

- Mass Spectrometry: Electrospray ionization (ESI-MS) should show a [M+H]⁺ peak at m/z 281.19, consistent with the molecular formula C₁₈H₂₄N₂O .

- X-ray Crystallography (if crystalline): Use SHELXL for refinement, particularly for resolving stereochemical ambiguities. SHELX programs are robust for small-molecule structures .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Methodological Answer: Optimize reaction conditions based on substituent effects:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling reactions, while dichloromethane is ideal for acid-sensitive intermediates .

- Catalysts: Use BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation, achieving yields >90% under mild conditions .

- Temperature Control: For alkylation steps, maintain 0–25°C to minimize side reactions (e.g., over-alkylation) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Alkylation Solvent | DMSO | 65–90% | |

| Coupling Catalyst | BOP | 85–94% | |

| Purification Method | Silica Chromatography | >95% purity |

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping proton signals in the δ 2.5–3.5 ppm range by correlating adjacent protons and assigning carbon-proton pairs .

- Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hydroxyl proton exchange) by acquiring spectra at 25°C and −10°C .

- Isotopic Labeling: Introduce deuterium at the hydroxyl group to simplify the spectrum and confirm assignments .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Variation: Modify the tetrahydroisoquinoline ring (e.g., 6-position) with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess electronic effects on biological activity .

- Stereochemical Probes: Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) to evaluate stereoselective interactions with targets .

- In Silico Docking: Use software like AutoDock to predict binding affinities to receptors (e.g., GPCRs or enzymes) and guide synthetic priorities .

Q. How can computational modeling aid in predicting physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemDraw or Molinspiration to estimate partition coefficients, critical for assessing blood-brain barrier permeability .

- pKa Prediction: Tools like ACD/Labs predict ionization states, informing solubility and reactivity under physiological conditions .

- Conformational Analysis: Perform DFT (Density Functional Theory) calculations to identify low-energy conformers and correlate with NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.